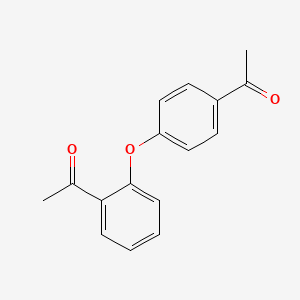
2,4'-Diacetyldiphenyl Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4’-Diacetyldiphenyl Oxide is an organic compound characterized by the presence of two acetyl groups attached to a diphenyl oxide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Diacetyldiphenyl Oxide typically involves the acetylation of diphenyl oxide. One common method is the Friedel-Crafts acylation reaction, where diphenyl oxide reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 2,4’-diacetyl derivative.
Industrial Production Methods
In industrial settings, the production of 2,4’-Diacetyldiphenyl Oxide may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,4’-Diacetyldiphenyl Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2,4’-Diacetyldiphenyl Oxide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2,4’-Diacetyldiphenyl Oxide involves its interaction with specific molecular targets and pathways. The acetyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
- 4,4’-Diacetyldiphenyl Oxide
- 4,4’-Diacetyldiphenyl Sulfide
Comparison
2,4’-Diacetyldiphenyl Oxide is unique due to the specific positioning of the acetyl groups, which can influence its chemical reactivity and physical properties
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
1-[4-(2-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-7-9-14(10-8-13)19-16-6-4-3-5-15(16)12(2)18/h3-10H,1-2H3 |
InChIキー |
JBZOYBANGIHYKM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















